N-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-270966 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the synthesis of a thieno[2,3-d]pyrimidine derivative.
Introduction of functional groups: The core structure is then modified by introducing a bromophenyl group and an ethylthio group.
Industrial Production Methods
Industrial production of WAY-270966 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
WAY-270966 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
WAY-270966 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of p38 mitogen-activated protein kinase.
Biology: Employed in research to understand cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the development of new drugs and chemical processes.
Mechanism of Action
WAY-270966 exerts its effects by inhibiting the activity of p38 mitogen-activated protein kinase . This kinase plays a crucial role in cellular responses to stress and inflammation. By inhibiting this kinase, WAY-270966 can modulate various cellular processes, including gene expression, cell differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
SB203580: Another p38 mitogen-activated protein kinase inhibitor.
BIRB 796: A potent inhibitor of p38 mitogen-activated protein kinase.
VX-702: A selective inhibitor of p38 mitogen-activated protein kinase.
Uniqueness of WAY-270966
WAY-270966 is unique due to its specific chemical structure, which allows for selective inhibition of p38 mitogen-activated protein kinase. This selectivity makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS2/c1-2-12-7-13-15(18-9-19-16(13)23-12)22-8-14(21)20-11-5-3-10(17)4-6-11/h3-7,9H,2,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEJDBPAOJGWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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